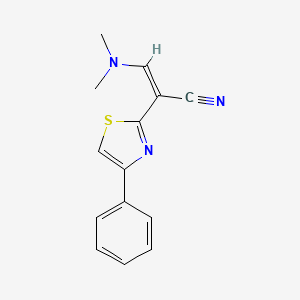

(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)-2-propenenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)-2-propenenitrile, commonly known as DMT1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT1 is a thiazolyl nitrile derivative that has been synthesized using various methods.

Applications De Recherche Scientifique

Amyloid Imaging in Alzheimer's Disease

(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)-2-propenenitrile has been explored in the context of amyloid imaging, particularly for Alzheimer's disease. Research highlights the role of amyloid imaging ligands, including this compound, in measuring amyloid in vivo in the brain of Alzheimer's patients. This breakthrough technique aids in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, and is instrumental for early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Antifungal Activity and Structure-Activity Relationship

The compound has been studied for its antifungal properties, particularly against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. A comprehensive review covered 100 tested small molecules, including this compound, categorizing them into different classes and discussing their structure–activity relationship for pharmacophore site predictions. This specificity contributes significantly to biological activity against F.o.a. Further research into drug-target interactions on this subject is currently underway (Kaddouri et al., 2022).

Heterocyclic Compound Synthesis

This chemical entity has been recognized as a valuable building block for synthesizing a wide array of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its reactivity and application in the synthesis of heterocyclic compounds and dyes make it an important molecule in organic synthesis. The unique reactivity of this compound provides mild reaction conditions for generating a diverse range of products (Gomaa & Ali, 2020).

Synthesis of 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones

The compound has been involved in synthetic pathways leading to the formation of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthesis route offers insights into the conformation and potential applications of the resulting products. The versatility of the compound in reacting with various intermediates showcases its potential in organic chemistry (Issac & Tierney, 1996).

Propriétés

IUPAC Name |

(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-17(2)9-12(8-15)14-16-13(10-18-14)11-6-4-3-5-7-11/h3-7,9-10H,1-2H3/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCUKKLFBRFECO-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=NC(=CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C#N)\C1=NC(=CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2464672.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2464676.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2464680.png)

![2-Cyclopropyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2464682.png)

![4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2464683.png)

![3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2464686.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2464693.png)